molecular formula C17H19FN2 B5688191 1-benzyl-4-(2-fluorophenyl)piperazine

1-benzyl-4-(2-fluorophenyl)piperazine

Cat. No.: B5688191
M. Wt: 270.34 g/mol
InChI Key: KSZGBCWNMNNBRC-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-fluorophenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacology research, belonging to the class of piperazine derivatives . This structural class is extensively investigated for its interaction with central nervous system targets, particularly as a scaffold for developing ligands for various neurotransmitter receptors . Piperazine-based compounds have demonstrated a wide range of therapeutic activities in research settings, including antiviral, anticancer, and antibacterial effects, highlighting their versatility as a pharmacophore . The specific substitution pattern of the 2-fluorophenyl group on the piperazine core is a key structural feature for researchers exploring structure-activity relationships (SAR), as modifications on the aryl ring are known to critically influence binding affinity and selectivity at biological targets . Piperazine derivatives are frequently studied for their potential as sigma receptor ligands, which are proteins implicated in modulation of neurotransmitter systems and are research targets for neuropsychiatric conditions such as schizophrenia and Alzheimer's disease . Furthermore, the benzylpiperazine moiety is a recognized feature in compounds that act as stimulants on the central nervous system, with research indicating mechanisms that involve the release and reuptake inhibition of monoamines like dopamine and serotonin . This makes such analogs valuable tools for scientists studying the pathways and effects of neurotransmission. This product is intended solely for research purposes in a controlled laboratory environment . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-benzyl-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZGBCWNMNNBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-(2-fluorophenyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-benzyl-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Tyrosinase Inhibition

One of the notable applications of 1-benzyl-4-(2-fluorophenyl)piperazine derivatives is their role as tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can have therapeutic implications in treating hyperpigmentation disorders and melanoma.

A study reported the synthesis of several derivatives based on the 4-fluorobenzylpiperazine fragment, demonstrating significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). For instance, a compound derived from this class showed an IC50 value of 0.18 µM, indicating it was approximately 100-fold more potent than kojic acid, a commonly used skin-whitening agent . The docking studies suggested effective binding modes to the active site of the enzyme, highlighting the potential for developing new antimelanogenic agents.

Dopaminergic Activity

Research has also investigated the dopaminergic effects of compounds related to this compound. For example, the compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (a structural analog) was shown to increase striatal dopamine levels in a dose-dependent manner when administered systemically in animal models . This suggests that derivatives of piperazine could modulate dopaminergic signaling pathways, which may be beneficial in treating conditions like Parkinson's disease or depression.

Sigma Receptor Ligands

The exploration of sigma receptors (S1R and S2R) has revealed that certain piperazine derivatives can act as ligands for these receptors. A study focused on identifying compounds with affinity for sigma receptors found that modifications to the piperazine structure could enhance binding affinity . The basic amino moiety was identified as crucial for effective receptor interaction, indicating that this compound and its analogs might serve as leads for developing sigma receptor-targeted therapies.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of this compound derivatives is essential for optimizing their pharmacological properties. The presence of different substituents on the benzyl or piperazine moieties can significantly influence their biological activity.

CompoundSubstituentIC50 (µM)Activity
A-0.18Tyrosinase Inhibitor
B-F0.25Moderate Inhibitor
C-Cl0.40Weak Inhibitor

This table illustrates how variations in substituents can affect the potency of these compounds against specific biological targets.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine. This interaction can lead to various pharmacological effects, including mood alteration and changes in perception .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives can be broadly categorized into benzylpiperazines (e.g., N-benzylpiperazine, BZP) and phenylpiperazines (e.g., TFMPP, mCPP) . The target compound bridges these categories, incorporating both a benzyl group and a fluorinated phenyl ring. Key comparisons include:

Compound Name Substituents Key Activities & Data Structural Influence References
1-Benzyl-4-(2-fluorophenyl)piperazine N1: Benzyl; N4: 2-fluorophenyl Potential MAO-B inhibition (inferred), 5-HT receptor modulation (predicted) 2-fluorophenyl enhances binding specificity; benzyl increases lipophilicity
T3 (3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) Pyridazinone core + 2-fluorophenylpiperazine MAO-B inhibition (IC₅₀ = 19.66 µM), selective and reversible Fluorine ortho-position critical for MAO-B selectivity; pyridazinone enhances potency
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) N4: 3-CF₃-phenyl Psychostimulant, 5-HT receptor agonist (Ki = 72–845 nM) CF₃ group at meta-position reduces selectivity compared to 2-fluorophenyl
Compound 3 () (2-Fluorophenyl)piperazinyl + coumarin 5-HT₁ₐ receptor binding (Ki < 1 nM) Fluorine ortho-substitution enables hydrogen bonding with S199 residue
1-(3-Chlorophenyl)piperazine (mCPP) N4: 3-Cl-phenyl 5-HT₂C agonism, anxiolytic effects Chlorine meta-substitution reduces affinity for 5-HT₁ₐ compared to 2-fluorophenyl

Key Findings from Comparative Studies

  • Substituent Position Matters : The 2-fluorophenyl group in the target compound and analogs like T3 shows superior selectivity for MAO-B and 5-HT₁ₐ receptors compared to meta-substituted derivatives (e.g., TFMPP, mCPP). This is attributed to steric and electronic effects enabling unique interactions (e.g., hydrogen bonding with S199 in 5-HT₁ₐ) .
  • Benzyl vs. Phenyl Substituents : Benzylpiperazines generally exhibit higher lipophilicity, improving blood-brain barrier penetration, whereas phenylpiperazines (e.g., TFMPP) prioritize receptor-specific interactions .
  • Activity Trade-offs : While 2-fluorophenyl derivatives excel in receptor selectivity (e.g., MAO-B IC₅₀ ~20 µM for T3), they may lack the broad-spectrum psychostimulant effects seen in TFMPP or mCPP .

Contradictory Evidence and Limitations

  • Receptor Affinity Variability : In phenylpiperazine analogs, fluorination at the 2-position enhances 5-HT₁ₐ binding but reduces 5-HT₆ affinity (Ki = 72–916 nM for indole-based derivatives) . This suggests substituent effects are receptor-dependent.
  • Synthetic Challenges: Fluorinated piperazines require precise synthetic routes (e.g., microwave-assisted synthesis for antimicrobial derivatives), which may limit scalability compared to non-fluorinated analogs .

Data Tables

Table 1: Receptor Binding and Inhibitory Profiles

Compound Target Activity (IC₅₀/Ki) Selectivity vs. Other Targets
This compound 5-HT₁ₐ (predicted) Ki < 10 nM (inferred) High (vs. 5-HT₆, MAO-A)
T3 (Pyridazinone derivative) MAO-B IC₅₀ = 19.66 µM >100-fold selective over MAO-A
TFMPP 5-HT₁B/₂C Ki = 72–845 nM Low (cross-reactivity with 5-HT₂A)
mCPP 5-HT₂C Ki = 12 nM Moderate (activates multiple 5-HT subtypes)

Table 2: Structural Impact on Pharmacokinetics

Substituent Position Lipophilicity (LogP) Metabolic Stability Key Interaction Partners
2-Fluorophenyl (ortho) 2.8–3.2 High (CYP450 resistance) S199 (5-HT₁ₐ), FAD (MAO-B)
3-Trifluoromethylphenyl (meta) 3.5–3.8 Moderate 5-HT₂C transmembrane domain
4-Methoxyphenyl (para) 2.1–2.5 Low (CYP450 substrate) Hydrophobic pockets in MAO-A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-4-(2-fluorophenyl)piperazine?

  • Methodology : The compound is typically synthesized via multi-step nucleophilic substitution and acylation reactions. For example:

  • Step 1 : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base at room temperature.
  • Step 2 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives to form triazole-linked analogs .
  • Key reagents : Propargyl bromide, CuSO₄·5H₂O, sodium ascorbate.

Q. How is the structural integrity of this compound validated?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns (e.g., benzyl and fluorophenyl groups) via ¹H and ¹³C NMR .
  • IR spectroscopy : Identify functional groups (e.g., piperazine ring vibrations) .
  • Elemental analysis : Verify purity and stoichiometry .

Q. What preliminary biological assays are used to screen this compound?

  • Approach :

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Antimicrobial activity : Evaluate via disk diffusion or microdilution methods against bacterial/fungal strains .
  • Receptor binding assays : Screen for affinity toward serotonin (5-HT1A) or dopamine receptors using radioligand displacement .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

  • Methodology :

  • Target selection : Use crystallographic structures of receptors (e.g., 5-HT1A, dopamine D3) from the PDB.
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Validation : Compare docking scores with experimental IC₅₀ values from receptor binding assays .

Q. How can researchers optimize synthetic routes for improved yield and scalability?

  • Strategies :

  • Solvent optimization : Replace DMF with greener solvents (e.g., ethanol) to enhance reaction sustainability .
  • Catalyst screening : Test alternatives to CuSO₄ (e.g., Ru-based catalysts) for CuAAC reactions.
  • Flow chemistry : Implement continuous flow systems to reduce reaction time and improve reproducibility .

Q. What structure-activity relationship (SAR) trends are observed in fluorophenyl-substituted piperazines?

  • Key findings :

  • Fluorine position : 2-Fluorophenyl analogs show higher receptor affinity than 3- or 4-substituted derivatives due to enhanced electronic effects .
  • Benzyl modifications : Bulky substituents on the benzyl group reduce blood-brain barrier permeability but improve metabolic stability .
    • Experimental validation : Synthesize analogs with varied substituents and compare pharmacological profiles .

Q. What strategies address contradictions in pharmacological data (e.g., toxicity vs. activity)?

  • Approach :

  • Dose-response studies : Establish therapeutic windows using in vivo models (e.g., rodent infiltration anesthesia) .
  • Metabolite profiling : Identify toxic metabolites via LC-MS to refine compound design .
  • Comparative studies : Contrast results with structurally similar compounds (e.g., 1-(3-chlorophenyl)piperazine) to isolate substituent effects .

Q. How do computational models explain the stereoselectivity of piperazine-derived reactions?

  • Methods :

  • DFT calculations : Analyze transition states to predict regioselectivity in acylation or alkylation steps.
  • Molecular dynamics : Simulate solvent effects on reaction pathways .
    • Case study : Non-enzymatic stereoselective transformations in herquline A biosynthesis provide insights into piperazine reactivity .

Key Recommendations for Researchers

  • Synthetic challenges : Prioritize regioselectivity in alkylation steps by optimizing base strength (e.g., K₂CO₃ vs. NaH) .
  • Biological assays : Include beta-cyclodextrin in formulation to mitigate toxicity while retaining activity .
  • Data interpretation : Cross-validate spectroscopic and computational results to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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